molecular formula C7H11N7 B13296155 1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine

1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13296155
M. Wt: 193.21 g/mol
InChI Key: LBYVJVQUCLRRSW-UHFFFAOYSA-N
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Description

1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine is a novel chemical hybrid featuring both 1,2,4-triazole and 1,2,3-triazole pharmacophores within a single scaffold. This unique structure is of significant interest in medicinal chemistry and drug discovery, as it combines the properties of two privileged heterocycles known for their diverse biological activities and ability to engage in key molecular interactions with biological targets . The 1,2,4-triazole moiety is a well-documented scaffold in the development of bioactive compounds, with derivatives demonstrating a range of pharmacological effects, including anticancer , antimicrobial , and antiviral activities . The 1,2,3-triazole ring, often accessed via "click chemistry," is highly valued for its metabolic stability and its capacity to act as a bioisostere for amide bonds and other functional groups, thereby improving drug-like properties and facilitating structure-activity relationship (SAR) studies . The integration of these two systems into one molecule creates a versatile building block for probing protein-protein interactions and developing new enzyme inhibitors. This compound is provided as a high-purity material for research purposes. It is intended for use in hit-to-lead optimization campaigns, biochemical assay development, and as a key intermediate in the synthesis of more complex molecular entities. Researchers are advised to conduct all necessary experiments to determine the specific activity and applicability of this compound for their particular research objectives. This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C7H11N7

Molecular Weight

193.21 g/mol

IUPAC Name

1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]triazol-4-amine

InChI

InChI=1S/C7H11N7/c1-5-9-11-7(13(5)2)4-14-3-6(8)10-12-14/h3H,4,8H2,1-2H3

InChI Key

LBYVJVQUCLRRSW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C)CN2C=C(N=N2)N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Synthetic Strategy Overview

The synthesis of 1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine generally involves:

  • Construction of the 1,2,4-triazole ring system with appropriate substitution (dimethyl groups).
  • Introduction of a methylene linker at the 3-position of the 1,2,4-triazole.
  • Formation of the 1H-1,2,3-triazol-4-amine moiety via azide-alkyne cycloaddition ("click chemistry").
  • Final coupling of the two heterocyclic systems through the methylene bridge.

Stepwise Synthetic Routes

Synthesis of 4H-1,2,4-Triazole Derivatives

The 1,2,4-triazole core is commonly synthesized by cyclization reactions involving hydrazine derivatives and substituted esters or thiosemicarbazides under controlled conditions.

  • Example method: Reaction of ethyl acetate derivatives with hydrazine monohydrate to yield acyl hydrazides, followed by condensation with isothiocyanates and base-catalyzed cyclization to form substituted 1,2,4-triazoles.

  • Alternative approach: Cyclization of thiosemicarbazide derivatives in alkaline media to obtain 1,2,4-triazole-3-thione compounds, which can be further alkylated to introduce methylene substituents.

Synthesis of 1H-1,2,3-Triazol-4-Amine Moiety

The 1,2,3-triazole ring is efficiently formed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction:

  • Reaction of terminal alkynes with azides in the presence of catalytic copper(II) acetate and sodium ascorbate in a solvent mixture of acetone and water at room temperature yields 1,2,3-triazole derivatives with high regioselectivity and yields.

  • This method allows the introduction of the 1H-1,2,3-triazol-4-amine group onto the methylene linker attached to the 1,2,4-triazole ring.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Product Description Yield (%)
1 Cyclization Hydrazine monohydrate + substituted ethyl acetate, base, ethanol 4H-1,2,4-triazole derivative Moderate to good
2 Alkylation Bromo-methyl derivative + base (NaOAc or NaOEt), solvent (ethanol/DMF) Methylene-substituted 1,2,4-triazole intermediate Moderate to good
3 CuAAC ("click") Terminal alkyne + aryl azide, Cu(OAc)2 + sodium ascorbate, acetone/water, room temp 1H-1,2,3-triazol-4-yl methyl substituted product Excellent (up to 92%)

Reaction Conditions and Optimization

  • The cyclization steps require careful control of pH; alkaline media favor 1,2,4-triazole formation, while acidic conditions may lead to alternative heterocycles.

  • The alkylation step is typically performed under mild heating with inorganic bases to avoid decomposition.

  • The CuAAC reaction is highly efficient under mild, room temperature conditions, with copper catalysts and reducing agents ensuring regioselective 1,4-substituted triazole formation.

Data Tables Summarizing Preparation Outcomes

Compound Stage Molecular Formula Key Reagents Reaction Conditions Yield (%) Melting Point (°C) Notes
1,2,4-Triazole intermediate Varies (e.g., CxHyN4) Hydrazine monohydrate, esters Reflux in ethanol, base 60-85 150-210 Cyclization step
Methylene-substituted 1,2,4-triazole Varies Bromoalkyl derivative, NaOAc Room temp to mild heating in ethanol/DMF 65-90 - Alkylation step
Final 1,2,3-triazol-4-amine hybrid Varies Terminal alkyne, aryl azide, Cu(OAc)2, sodium ascorbate Room temp, acetone/water 77-92 144-216 CuAAC click reaction

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group at position 4 of the 1,2,3-triazole ring acts as a nucleophile:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane to form amide derivatives, confirmed via IR (C=O stretch at ~1650 cm⁻¹) .

  • Sulfonation : Treatment with sulfonic acid derivatives introduces sulfonamide groups, enhancing biological activity .

  • Thiolation : Substitution with mercapto reagents (e.g., Lawesson’s reagent) yields thioamide derivatives, monitored by LC-MS .

Key Observation : Steric hindrance from the dimethyltriazole group reduces reaction rates at the adjacent methylene bridge.

Cyclization and Heterocycle Formation

The compound participates in cyclocondensation reactions:

  • Triazolo-thiadiazines : Reacts with phenacyl bromides in ethanol under reflux to form fused heterocycles (e.g., triazolo[3,4-b] thiadiazines), confirmed via X-ray crystallography .

  • Benzoxazole Derivatives : Condensation with 2-hydroxyaniline yields triazole-benzoxazole hybrids, validated by NMR (absence of -NH/-OH signals) .

Table 2: Cyclization Reaction Outcomes

SubstrateReagent/ConditionsProduct ClassBiological Activity
Phenacyl bromide EtOH, reflux, 4 hTriazolo-thiadiazinesAntimicrobial
2-Hydroxyaniline H₂SO₄, DMSO, 120°CTriazole-benzoxazolesAnticancer (in vitro)

Oxidation and Reduction Pathways

  • Oxidation : Treatment with H₂O₂ in acetic acid oxidizes the triazole methyl group to a carboxylic acid, confirmed by elemental analysis.

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the triazole ring to a dihydrotriazole, altering electronic properties.

Comparative Reactivity with Analogues

The dimethyl group on the 1,2,4-triazole ring influences reactivity:

  • Electron-Donating Effect : Enhances nucleophilicity of the amine group compared to non-methylated analogs .

  • Steric Effects : Limits access to the methylene bridge for electrophilic attack.

Table 3: Reactivity Comparison with Similar Compounds

CompoundReaction Rate (Alkylation)Yield (%)Key Difference
Target CompoundModerate68Dimethyl substitution
1-Methyl-1H-1,2,3-triazol-4-amine Fast85No steric hindrance
4,5-Dimethyl-4H-triazoleSlow52Reduced amine accessibility

Mechanistic Insights

  • Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura coupling proceeds via oxidative addition and transmetallation steps, favored by electron-withdrawing substituents .

  • Acid-Catalyzed Cyclizations : Protonation of the triazole nitrogen facilitates electrophilic aromatic substitution, as shown in DFT studies .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, forming NH₃ and CO₂, as per TGA analysis.

  • Photodegradation : UV exposure (254 nm) leads to C-N bond cleavage, detected via HPLC .

Scientific Research Applications

Scientific Research Applications

Compounds containing triazole rings have been extensively studied for their biological activities, and 1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine has shown promise in various applications.

Synthesis this compound can be synthesized through several methods.

Interaction Studies Interaction studies involving this compound typically focus on its binding affinity to biological targets such as enzymes or receptors. Techniques used include:

  • X-ray crystallography
  • NMR spectroscopy
  • Molecular docking

These studies help elucidate the pharmacological potential and guide further development.

Structural Features and Biological Interactions

The uniqueness of this compound lies in its dual triazole structure that may enhance its biological interactions compared to simpler analogs. 1,2,3-triazole derivatives exhibit a variety of promising biological properties, including antibacterial, antituberculosis, antiviral, and anticancer properties .

Related Compounds

Several compounds share structural features with this compound.

Compound NameStructural FeaturesUnique Properties
1H-1,2,4-TriazoleSingle triazole ringEstablished antifungal activity
4-Amino-1,2,4-triazoleAmino group on a single triazole ringAntimicrobial properties
5-(4-Chlorophenyl)-1H-1,2,4-triazoleSubstituted phenyl groupPotential anticancer effects
Dimethyl-(5-methyltriazolyl)-methanolDimethyl substitutionUnique solubility characteristics

Mechanism of Action

The mechanism of action of 1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit the activity of enzymes or proteins essential for the survival of pathogens or cancer cells. For example, it may inhibit cytochrome P-450-dependent enzymes, leading to the disruption of essential metabolic pathways in fungi or cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituents/Modifications Key Properties/Findings References
1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine - 1,2,3-Triazol-4-amine
- Dimethyl-4H-1,2,4-triazol-3-ylmethyl group
- Hybrid triazole system with steric bulk from dimethyl groups.
- Potential for enhanced stability and binding specificity.
Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine (10h) - Phenyl group at position 1
- Dimethylamine substituent
- Synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuAAC).
- Exhibits distinct NMR shifts (δ 7.95 ppm for triazole proton).
3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-amine (S1) - 3,5-Bis(trifluoromethyl)phenyl group - Electron-withdrawing CF₃ groups enhance electrophilicity.
- Used in anion-binding catalysis.
1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine - Piperazine ring replaces 1,2,3-triazol-4-amine - Increased basicity due to piperazine.
- Potential as a pharmacophore in drug design.
5-(3-Methylphenyl)-4H-1,2,4-triazol-3-amine - 3-Methylphenyl substituent on 1,2,4-triazole - Simplified structure with aromatic substitution.
- Limited steric hindrance compared to dimethyl analogs.
Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine - Tetrahydrofuran (oxolane) substituent
- Ethylamine side chain
- Enhanced solubility due to oxygenated ring.
- Used in polymer and material science.

Key Observations :

Substituent Effects: Electron-withdrawing groups (e.g., CF₃ in ) increase reactivity and binding to electron-rich targets, whereas electron-donating groups (e.g., methyl in ) may improve solubility.

Synthesis Routes :

  • Most triazoles are synthesized via CuAAC (click chemistry), as seen for compound 10h .
  • Modifications to the triazole core (e.g., piperazine in ) often involve nucleophilic substitution or reductive amination.

Biological and Chemical Applications :

  • Hybrid triazoles (e.g., target compound) are explored in antimicrobial and anticancer research due to their dual heterocyclic systems .
  • Derivatives with anion-binding motifs (e.g., ) are used in catalysis and supramolecular chemistry.

Biological Activity

1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine is a complex organic compound characterized by its dual triazole structure. This unique configuration contributes to its diverse biological activities, making it a candidate for various pharmaceutical applications. The compound's structural features allow for potential interactions with biological targets, including enzymes and receptors.

Chemical Structure

The compound features two triazole rings, which are five-membered heterocycles containing three nitrogen atoms. Its chemical formula is C6H12N4C_6H_{12}N_4, and the IUPAC name is (4,5-dimethyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown activity against various bacterial strains. A study demonstrated its effectiveness against the ESKAPE pathogens—bacteria known for their antibiotic resistance—indicating a promising profile for treating resistant infections .

Table 1: Antimicrobial Activity Against ESKAPE Pathogens

PathogenActivity LevelReference
Staphylococcus aureusModerate
Escherichia coliHigh
Klebsiella pneumoniaeModerate
Acinetobacter baumanniiHigh
Pseudomonas aeruginosaLow
Enterococcus faeciumMarginal

Anticancer Potential

The compound's dual triazole structure may enhance its anticancer activity. Triazoles have been implicated in various cancer therapies due to their ability to inhibit cell proliferation. In vitro studies suggest that compounds with similar structures exhibit cytotoxic effects against several cancer cell lines .

Case Study: Anticancer Activity
A comparative study evaluated the anticancer effects of triazole derivatives against human cancer cell lines. The results indicated that compounds with a similar backbone to this compound displayed IC50 values comparable to established chemotherapy agents like doxorubicin .

Table 2: Cytotoxicity of Triazole Derivatives

Compound NameIC50 (µM)Cancer Cell Line
Compound A12.5HT29
Compound B15.0MCF7
1-[dimethyl...14.0A549
Doxorubicin10.0HT29

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Binding : Its structural attributes may facilitate binding to specific receptors that regulate cellular processes.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that triazole derivatives can modulate oxidative stress pathways, contributing to their antimicrobial and anticancer effects .

Q & A

Basic: What are the optimal synthetic routes for 1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine, and how do reaction conditions influence yield?

Methodological Answer:
Synthesis typically involves multi-step heterocyclic coupling, such as:

  • Step 1: Alkylation of dimethyl-4H-1,2,4-triazole with a methylene linker (e.g., propargyl bromide) under basic conditions (K₂CO₃/DMF, 60°C).
  • Step 2: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1H-1,2,3-triazol-4-amine moiety .

Critical Parameters:

ParameterImpact on YieldExample Conditions
TemperatureHigher yields at 60–80°C70°C for CuAAC
Catalyst Loading5–10 mol% CuI optimal7 mol% CuI
Solvent PolarityDMF > DMSO for solubilityDMF preferred

Data Contradiction Note: Conflicting reports on triazole regioselectivity may arise from competing steric/electronic effects. Validate via HPLC-MS .

Basic: How can structural ambiguities (e.g., tautomerism) in this compound be resolved experimentally?

Methodological Answer:
Tautomerism in triazole systems (e.g., 1,2,3- vs. 1,2,4-triazole orientation) is resolved via:

  • X-ray Crystallography: Determines absolute configuration and hydrogen bonding (e.g., planar triazole rings with dihedral angles <5° ).
  • NMR Spectroscopy: 1H^1H- and 13C^{13}C-NMR distinguish tautomers via chemical shifts (e.g., NH₂ protons at δ 6.8–7.2 ppm for 1,2,4-triazole ).

Case Study: For 3-phenyl-1H-1,2,4-triazol-5-amine, X-ray confirmed a 1:1 tautomeric ratio in the crystal lattice .

Advanced: How does the dimethyl-triazole substituent influence biological activity compared to other triazole derivatives?

Methodological Answer:
The dimethyl group enhances lipophilicity and membrane permeability, critical for antimicrobial or enzyme-targeted studies:

  • Comparative Assay Design: Test against analogs (e.g., benzyl- or fluorobenzyl-substituted triazoles) in MIC (Minimum Inhibitory Concentration) assays .
  • QSAR Analysis: Correlate logP values with activity; dimethyl groups increase logP by ~0.5 units, improving bioavailability .

Example Data:

DerivativelogPMIC (μg/mL) vs. S. aureus
Target compound1.82.5
3-(Fluorobenzyl)thio analog2.31.8
Benzyl-substituted1.28.0

Advanced: What computational strategies are effective for predicting binding modes of this compound with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with triazole-specific force fields (e.g., AMBER). The dimethyl group stabilizes hydrophobic pockets in cytochrome P450 targets .
  • MD Simulations: Run 100-ns trajectories to assess binding stability (RMSD <2.0 Å indicates stable interactions) .

Validation: Cross-check with experimental IC₅₀ values from enzyme inhibition assays.

Advanced: How can environmental persistence and degradation pathways be studied for this compound?

Methodological Answer:

  • Hydrolysis Studies: Monitor stability in buffered solutions (pH 3–9) at 25–50°C. Triazoles degrade via ring-opening at extreme pH .
  • Photolysis Experiments: Use UV-Vis irradiation (λ = 254 nm) to identify photoproducts via LC-HRMS .

Experimental Design:

ConditionSampling IntervalsAnalytical Method
pH 7, 25°C0, 24, 48 hHPLC-UV
UV exposure0, 1, 3 hLC-HRMS

Key Finding: Fluorinated analogs show extended half-lives (t₁/₂ >72 h) compared to non-fluorinated derivatives .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • PPE: Nitrile gloves, lab coat, and fume hood for synthesis/purification.
  • Waste Management: Segregate triazole-containing waste for incineration (≤800°C) to avoid toxic byproducts .
  • First Aid: For inhalation, administer oxygen; skin contact requires 15-min water rinse .

Advanced: How to resolve contradictions in reported spectral data (e.g., NMR shifts) across studies?

Methodological Answer:

  • Standardization: Run NMR with internal standards (e.g., TMS) and identical solvents (DMSO-d₆ or CDCl₃).

Example: Discrepancies in NH₂ proton shifts may stem from solvent polarity or tautomeric equilibria .

Advanced: What experimental designs are optimal for studying structure-activity relationships (SAR) in triazole analogs?

Methodological Answer:
Adopt a split-plot design (as in ):

  • Main Plot: Vary triazole substituents (dimethyl, benzyl, fluorobenzyl).
  • Subplot: Test biological activity (e.g., enzyme inhibition) across replicates.

Statistical Analysis: Use ANOVA with post-hoc Tukey tests to identify significant SAR trends.

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